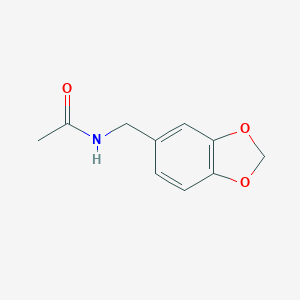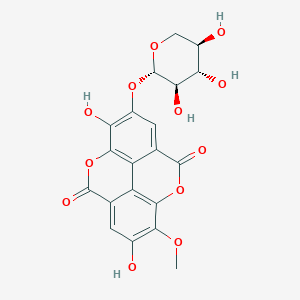
Duchesside A
Übersicht
Beschreibung
Ducheside A is a natural product found in Castanopsis fissa, Platycarya strobilacea, and Aphananthe aspera . It is an ellagic glycoside . The molecular formula of Ducheside A is C20H16O12 .
Molecular Structure Analysis
Ducheside A has a complex molecular structure. Its IUPAC name is 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione . The molecular weight of Ducheside A is 448.3 g/mol .Physical and Chemical Properties Analysis
Ducheside A has several computed properties. It has a molecular weight of 448.3 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 12, and a Rotatable Bond Count of 3 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Gattung Duchesnea, zu der auch Duchesside A gehört, hat nachweislich Antitumorwirkungen . Es wird zur Behandlung verschiedener bösartiger Tumoren eingesetzt . Die Verbindung kann die Proliferation von Krebszellen und das Tumorwachstum hemmen .
Antioxidative Eigenschaften
this compound wurde zusammen mit anderen Phytochemikalien der Gattung Duchesnea als antioxidativ wirksam befunden . Daher könnte es bei der Bekämpfung oxidativer Stress-bedingter Erkrankungen nützlich sein.
Entzündungshemmende Wirkungen
Die Gattung Duchesnea hat entzündungshemmende Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound bei der Behandlung von Erkrankungen im Zusammenhang mit Entzündungen von Vorteil sein könnte.
Antivireneigenschaften
this compound könnte auch antivirale Eigenschaften haben . Dies könnte es zu einem potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente machen.
Antimikrobielle Aktivität
Die Gattung Duchesnea, zu der auch this compound gehört, hat antimikrobielle Aktivitäten gezeigt . Dies deutet darauf hin, dass es bei der Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden könnte.
Arzneimittelforschung und -entwicklung
Die Gattung Duchesnea und ihre Inhaltsstoffe, einschließlich this compound, werden auf ihr Potenzial in der Arzneimittelforschung und -entwicklung untersucht . Die Anwendungen der Multi-Target-Affinitäts-Ultrafiltration werden untersucht, um umfassende Informationen über die aktiven Verbindungen aus der Gattung Duchesnea zu liefern
Zukünftige Richtungen
The pharmacological activity research of Ducheside A is mainly focused on plant extracts, while the pharmacological activities of its pure compounds and their mechanisms of action are seldom studied . Therefore, future research could focus on studying the pharmacological activities of Ducheside A and its mechanism of action. Additionally, there is limited research on the synergistic effects of multiple effective parts, multiple components, and multiple targets . This could be another area for future research.
Wirkmechanismus
Target of Action
Ducheside A is a compound found in the Duchesnea genus, which includes species such as Duchesnea indica and Duchesnea chrysantha The duchesnea genus has been used in traditional medicine for nearly 2000 years, and modern pharmacological studies have shown that it exhibits a wide range of effects, such as anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial activities .
Mode of Action
The Duchesnea genus, where Ducheside A is found, is known to have various pharmacological effects, but the mechanisms of action of its pure compounds are seldom studied
Biochemical Pathways
The duchesnea genus has been shown to interfere with cell wall synthesis, damage cell membranes, and cause plasmolysis and cytoplasmic cavitation . These effects suggest that Ducheside A may influence multiple biochemical pathways.
Result of Action
The duchesnea genus, where ducheside a is found, is known to exhibit a wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial activities . These effects suggest that Ducheside A may have similar impacts at the molecular and cellular levels.
Action Environment
It is known that the duchesnea genus is widely distributed throughout the world, suggesting that the compounds it contains, including ducheside a, may be adapted to function in a variety of environmental conditions .
Biochemische Analyse
Cellular Effects
Ducheside A has been shown to have antioxidant properties and may inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vivo . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-ZDLAQBPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Ducheside A and where was it first isolated from?
A1: Ducheside A is a newly discovered ellagic glycoside. Its structure is 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside. It was first isolated from the plant Duchesnea indica Focke, also known as mock strawberry.
Q2: Are there any other similar compounds found in Duchesnea indica Focke?
A2: Yes, another new ellagic glycoside named Ducheside B was also isolated from Duchesnea indica Focke. Its structure is 3'-O-methyl-ellagic acid-4-O-alpha-L-arabinofuranoside. Additionally, several known triterpenoids were also identified in the plant.
Q3: Has Ducheside A been found in other plant species?
A3: While Ducheside A was initially isolated from Duchesnea indica Focke, a study found Ducheside B present in Geum japonicum, another member of the Rosaceae family. This suggests that Ducheside A may also be present in other related plant species and warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


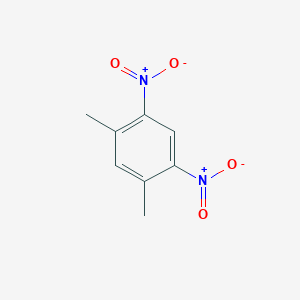
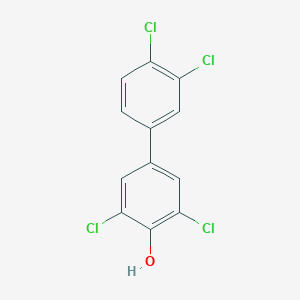
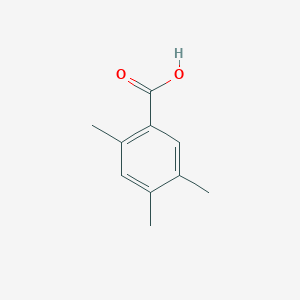
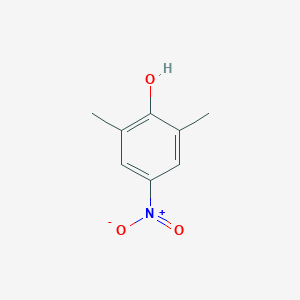
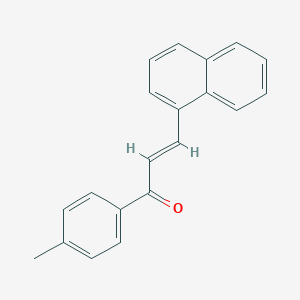



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)
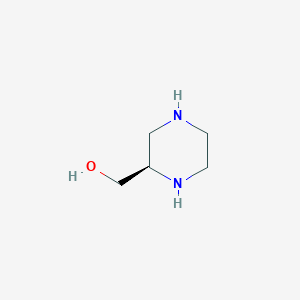
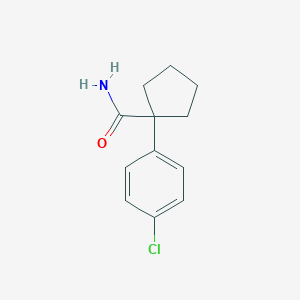
![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)
